molecular formula C18H18N4O3S B11376183 5-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11376183
M. Wt: 370.4 g/mol
InChI Key: WDQXGHZFJKJRJD-UHFFFAOYSA-N
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Description

3-[(1,3-DIETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that contains both benzimidazole and benzisothiazole moieties. These structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 3-[(1,3-DIETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzisothiazole Moiety: This step involves the reaction of the benzimidazole derivative with a suitable benzisothiazole precursor.

    Final Coupling: The final step involves coupling the two moieties under specific conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-[(1,3-DIETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole or benzisothiazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(1,3-DIETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1,3-DIETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-[(1,3-DIETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE include:

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which have therapeutic applications.

    Benzisothiazole Derivatives: Compounds like riluzole and ziprasidone, known for their neurological effects.

The uniqueness of 3-[(1,3-DIETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1,3-diethylbenzimidazol-2-one

InChI

InChI=1S/C18H18N4O3S/c1-3-21-14-10-9-12(11-15(14)22(4-2)18(21)23)19-17-13-7-5-6-8-16(13)26(24,25)20-17/h5-11H,3-4H2,1-2H3,(H,19,20)

InChI Key

WDQXGHZFJKJRJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)N(C1=O)CC

Origin of Product

United States

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